

Spectroscopic and Biosynthetic Profile of Withasomnine: A Technical Guide

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Compound of Interest

Compound Name: Withasomnine

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This technical guide provides a comprehensive overview of the spectroscopic data for **withasomnine**, a pyrazole alkaloid of significant interest to researchers, scientists, and drug development professionals. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the biosynthetic pathway of the broader class of withanolides to which **withasomnine** belongs.

Spectroscopic Data of Withasomnine

The structural elucidation of **withasomnine** (C₁₂H₁₂N₂) is supported by a combination of spectroscopic techniques. The key quantitative data are summarized below.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **withasomnine** and provides insights into its fragmentation patterns.

Parameter	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₂	PubChem
Molecular Weight	184.24 g/mol	PubChem
Exact Mass	184.100048391 Da	PubChem[1]
GC-MS m/z Peaks		
Major Peak	184	PubChem[1]
2nd Highest Peak	128	PubChem[1]
3rd Highest Peak	77	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for **withasomnine** is not readily available in tabulated form, data for closely related pyrazole derivatives and general principles of NMR spectroscopy allow for a confident prediction of its spectral characteristics. A recent synthesis of **withasomnine** provides some spectral data for related compounds, and the full study may contain the specific data for **withasomnine**.^{[2][3]}

Expected ¹H NMR Spectral Features: Aromatic protons on the phenyl ring are expected in the range of δ 7.0-8.0 ppm. The protons on the dihydro-pyrrolo portion of the molecule would appear in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen atoms and the pyrazole ring.

Expected ¹³C NMR Spectral Features: The carbon atoms of the phenyl group would resonate in the aromatic region (δ 120-140 ppm). The carbons of the pyrazole ring would also appear in the downfield region, while the sp³ hybridized carbons of the pyrrolo moiety would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for **withasomnine** is not widely published. However, based on its functional groups, the following characteristic absorption peaks can be anticipated.

Functional Group	Expected Wavenumber (cm ⁻¹)
C-H stretch (aromatic)	3100-3000
C-H stretch (aliphatic)	3000-2850
C=N stretch (pyrazole ring)	1650-1550
C=C stretch (aromatic & pyrazole)	1600-1450
C-N stretch	1350-1000
C-H bend (out-of-plane, aromatic)	900-675

Experimental Protocols

The following sections outline general experimental methodologies for obtaining the spectroscopic data presented above. These are based on standard practices for the analysis of alkaloids and related heterocyclic compounds.

Sample Preparation and Extraction

Withasomnine is typically isolated from the roots and leaves of *Withania somnifera*. The general procedure involves:

- Drying and powdering of the plant material.
- Extraction with a suitable solvent, such as methanol or ethanol.
- Fractionation of the crude extract using techniques like column chromatography over silica gel to isolate the pure compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrument: A standard GC-MS system.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An initial oven temperature of around 100°C, ramped up to 280-300°C.
- Ionization: Electron Ionization (EI) at 70 eV.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve ionization.
- Ionization: Electrospray Ionization (ESI) in positive ion mode is common for alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) are common choices for dissolving alkaloids.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- Experiments: Standard 1D ^1H and $^{13}\text{C}\{^1\text{H}\}$ experiments are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Infrared (IR) Spectroscopy

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

- **Sample Preparation:** The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Biosynthesis of Withanolides

Withasomnine belongs to the withanolide class of compounds, which are C28 steroidal lactones. Their biosynthesis proceeds through the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the isoprene building blocks. The following diagram illustrates the key steps leading to the withanolide backbone.



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Caption: Biosynthetic pathway of withanolides, including **withasomnine**.

Conclusion

This technical guide consolidates the currently available spectroscopic data for **withasomnine** and provides a framework for its analysis. While a complete set of assigned NMR and specific IR data remains to be fully compiled in a centralized public repository, the information

presented here, derived from existing literature and established spectroscopic principles, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The elucidation of the biosynthetic pathway of the parent withanolide class further contextualizes the formation of this intriguing molecule.

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